molecular formula C15H12N2OS2 B2783020 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034346-17-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2783020
CAS No.: 2034346-17-1
M. Wt: 300.39
InChI Key: XKXHVPQHNRSHPG-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and a methyl group at the 4-position. The methyl group is further functionalized with a thiophene-2-carboxamide moiety. This dual thiophene-pyridine architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic stacking and hydrogen-bonding interactions are critical . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous compounds (e.g., Suzuki-Miyaura couplings for pyridine-thiophene hybrids) .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-15(14-4-2-8-20-14)17-10-11-5-6-16-12(9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHVPQHNRSHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-(thiophen-2-yl)pyridine-4-methanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound features a thiophene ring fused with a pyridine moiety, enhancing its chemical properties and biological interactions. The molecular formula is C15H12N2OS2C_{15}H_{12}N_{2}O_{S_{2}}, and it possesses a carboxamide functional group that contributes to its reactivity and binding capabilities in biological systems.

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit promising antiviral properties. For instance, derivatives of thiophene and pyridine have shown efficacy against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral polymerases or proteases, which are crucial for viral replication .
  • Anticancer Potential : N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide may act as a selective inhibitor of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Neuroprotective Effects : Compounds with similar thiophene-pyridine structures have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative disorders. The ability to cross the blood-brain barrier enhances their utility in treating conditions like Alzheimer's disease .

The biological profile of this compound includes:

  • Inhibition of Enzymatic Activity : This compound has been tested for its ability to inhibit specific enzymes that play roles in inflammation and cancer progression.
  • Cellular Mechanisms : Studies indicate that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapy .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that similar compounds could inhibit the activity of NS5B RNA polymerase by over 90%, suggesting significant antiviral potential .
  • Molecular Docking Studies : Computational studies have shown strong binding affinities between this compound and target proteins involved in viral replication processes, indicating its potential as a lead compound for drug development .
  • Structure–Activity Relationship (SAR) : Research into SAR has highlighted the importance of the thiophene and pyridine rings in enhancing biological activity. Modifications to these structures can lead to improved efficacy against specific targets .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Core Structure Substituents Key Interactions/Properties Reference
N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide Pyridine 2-Thiophene, 4-methyl-thiophene-2-carboxamide High aromaticity, potential for π-π stacking; carboxamide enables H-bonding
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Pyridine 4-Methyl, 2-thiophene-carboxamide Reduced steric hindrance at pyridine 4-position; antibacterial activity against S. aureus
N-[2-(3-Aminophenyl)-6-(2-hydroxyphenyl)pyridin-4-yl]thiophene-2-carboxamide Pyridine 2-Aminophenyl, 6-hydroxyphenyl, 4-thiophene-carboxamide Enhanced solubility via polar groups (OH, NH₂); redox-active nitro intermediates
N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j) Thienopyrimidine Thiomorpholine, thiophene-carboxamide Extended conjugation; thiomorpholine enhances metabolic stability
N-(2-Nitrophenyl)thiophene-2-carboxamide Benzene 2-Nitrophenyl, thiophene-carboxamide Strong electron-withdrawing nitro group; antifungal/antibacterial activity

Key Differentiators

Substituent Effects : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide , the target compound lacks electron-withdrawing nitro groups, which may reduce cytotoxicity but also limit redox-mediated bioactivity.

Core Heterocycle: Pyridine-based analogs (e.g., ) offer better hydrogen-bonding capacity vs. thienopyrimidine derivatives (), which prioritize metabolic stability .

Functional Group Diversity : The methyl-thiophene-carboxamide group in the target compound balances lipophilicity and polarity, contrasting with polar hydroxylated derivatives () or bulky thiomorpholine-containing analogs ().

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, which include a thiophene and pyridine moiety. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The compound features a thiophene ring linked to a pyridine moiety through a methyl group, resulting in a carboxamide functional group. This specific arrangement contributes to its biological activity by allowing interactions with various biological targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli15 µg/mL
2S. aureus10 µg/mL
3Bacillus subtilis12 µg/mL

These findings suggest that the compound's structure allows it to effectively disrupt bacterial cell functions, potentially through inhibition of critical enzymes or interference with cell wall synthesis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Assay MethodIC50 Value (µg/mL)
DPPH25
ABTS30

The results indicate that the compound can effectively neutralize free radicals, thereby contributing to its potential therapeutic applications in diseases characterized by oxidative damage .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, such as HeLa and MCF7.

Cell LineIC50 Value (µM)
HeLa12
MCF715

These findings are promising and warrant further investigation into the mechanisms by which this compound may inhibit tumor growth and promote cancer cell death .

The mechanism of action for this compound likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, the compound may reduce oxidative stress in cells, enhancing cellular health and function.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various derivatives of thiophene-based compounds revealed that those structurally similar to this compound exhibited enhanced antibacterial activity against resistant strains of E. coli and Klebsiella pneumoniae. The study highlighted the importance of functional group modifications in improving efficacy .
  • Antioxidant Activity Assessment : A comparative analysis using DPPH and ABTS assays showed that this compound outperformed several known antioxidants, suggesting its potential utility in formulations aimed at combating oxidative stress-related diseases .
  • Cancer Cell Line Studies : Research involving HeLa and MCF7 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent. Further investigations into its apoptotic mechanisms are ongoing .

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